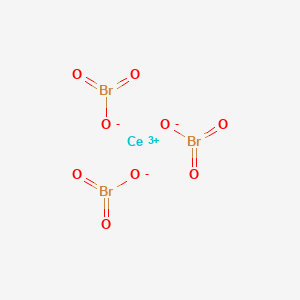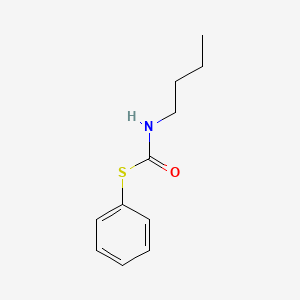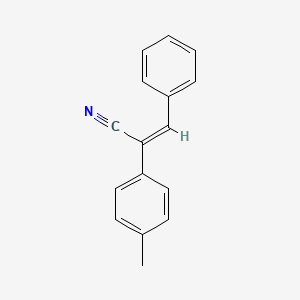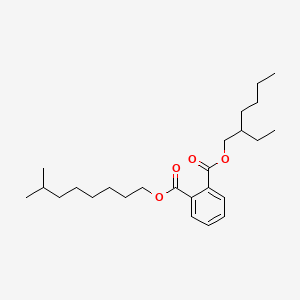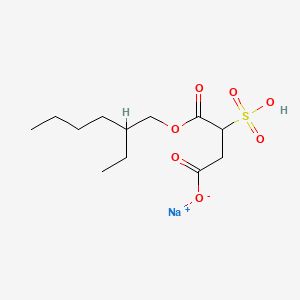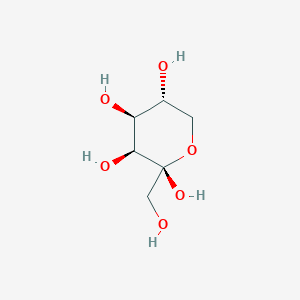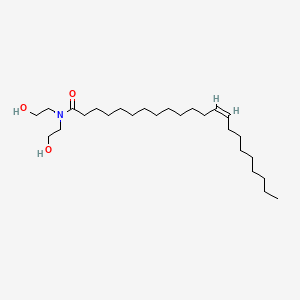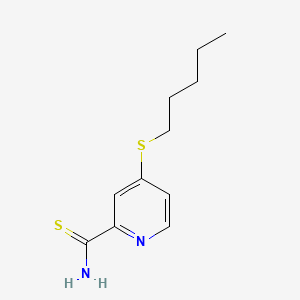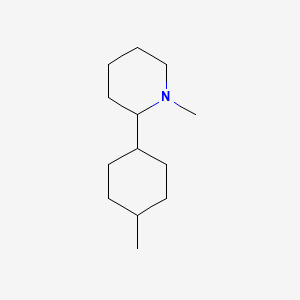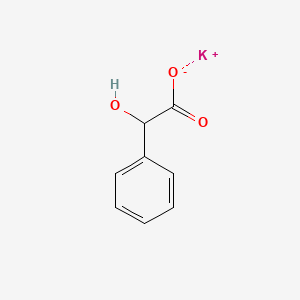
Potassium phenylglycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium phenylglycolate is an organic compound with the molecular formula C8H9KO3 It is a potassium salt of phenylglycolic acid, characterized by its crystalline structure and solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium phenylglycolate can be synthesized through the neutralization of phenylglycolic acid with potassium hydroxide. The reaction typically involves dissolving phenylglycolic acid in water, followed by the gradual addition of potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to yield crystalline this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This could include the use of automated reactors for precise control of reaction conditions and the implementation of crystallization processes to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Potassium phenylglycolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylglyoxylic acid.
Reduction: Reduction reactions can convert it back to phenylglycolic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkyl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Phenylglyoxylic acid.
Reduction: Phenylglycolic acid.
Substitution: Various substituted phenylglycolates depending on the substituent introduced.
Scientific Research Applications
Potassium phenylglycolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phenylglycolate derivatives.
Biology: It can be used in studies involving metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic uses, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of potassium phenylglycolate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in glycolate metabolism. The phenyl group can influence the compound’s reactivity and interaction with other molecules, potentially affecting cellular processes and biochemical pathways.
Comparison with Similar Compounds
Phenylglycolic Acid: The parent compound of potassium phenylglycolate.
Sodium Phenylglycolate: Another salt form with similar properties but different solubility and reactivity.
Ethyl Phenylglycolate: An ester derivative with distinct chemical behavior.
Uniqueness: this compound is unique due to its specific potassium ion, which can influence its solubility, reactivity, and applications. Compared to other similar compounds, it may offer advantages in certain chemical reactions and industrial processes due to its distinct properties.
Properties
CAS No. |
84864-61-9 |
|---|---|
Molecular Formula |
C8H7KO3 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
potassium;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3.K/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11);/q;+1/p-1 |
InChI Key |
UXIPJZUVTLMZBG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


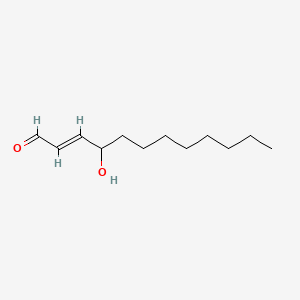
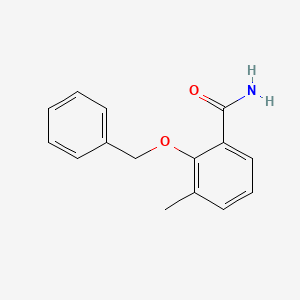
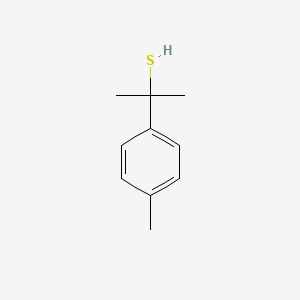
![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
